N-[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine
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Overview
Description
N-[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their wide range of applications in medicinal chemistry, drug discovery, and agrochemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of hydrazine with a carbonyl compound to form the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions . The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.
Substitution: Various nucleophiles such as halides, amines, and alcohols under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Used as a precursor for various bioactive compounds.
4-Methylpyrazole: Known for its use as an antidote for methanol and ethylene glycol poisoning.
Imidazole derivatives: Possess a wide range of biological activities and are used in various therapeutic applications.
Uniqueness
N-[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C17H23N5O2 |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
(3-methoxy-1-methylpyrazol-4-yl)-[4-[methyl(pyridin-2-yl)amino]piperidin-1-yl]methanone |
InChI |
InChI=1S/C17H23N5O2/c1-20-12-14(16(19-20)24-3)17(23)22-10-7-13(8-11-22)21(2)15-6-4-5-9-18-15/h4-6,9,12-13H,7-8,10-11H2,1-3H3 |
InChI Key |
FGYYDWSREZGRRW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCC(CC2)N(C)C3=CC=CC=N3 |
Origin of Product |
United States |
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